molecular formula C7H12FNO B13254070 5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile

5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile

Cat. No.: B13254070
M. Wt: 145.17 g/mol
InChI Key: YFOGKCNXEOFLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile is an organic compound with the molecular formula C₇H₁₂FNO It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile typically involves the introduction of a fluorine atom into the molecular structure. One common method is the fluorination of a suitable precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed.

Major Products

    Oxidation: Formation of 5-Fluoro-4-oxo-2,2-dimethylpentanenitrile.

    Reduction: Formation of 5-Fluoro-4-hydroxy-2,2-dimethylpentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2-dimethylpentanenitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2,2-dimethylpentanenitrile: Lacks the hydroxyl group, affecting its solubility and potential biological activity.

    5-Fluoro-4-hydroxy-2-methylpentanenitrile: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

5-Fluoro-4-hydroxy-2,2-dimethylpentanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

5-fluoro-4-hydroxy-2,2-dimethylpentanenitrile

InChI

InChI=1S/C7H12FNO/c1-7(2,5-9)3-6(10)4-8/h6,10H,3-4H2,1-2H3

InChI Key

YFOGKCNXEOFLDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(CF)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.